REACTION_CXSMILES
|
[Na].[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]#[N:9])[N:3]=1.[Cl-].[NH4+:11]>CO>[N:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([NH2:11])=[NH:9])[N:3]=1 |f:2.3,^1:0|
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
53.5 g
|
Type
|
reactant
|
Smiles
|
N1=NC(=CC=C1)C#N
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
29 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
35 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 hours at 35° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for approximately 14 hours
|
Duration
|
14 h
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=NC(=CC=C1)C(=N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 53.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |